Quinidine N-oxide
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Overview
Description
Quinidine N-oxide is a metabolite of quinidine, an alkaloid derived from the bark of the cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. This compound is formed through the N-oxidation of quinidine and has been identified in the plasma of patients undergoing quinidine therapy . This compound is of interest due to its unique chemical properties and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinidine N-oxide typically involves the oxidation of quinidine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under mild conditions to avoid degradation of the quinidine molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Quinidine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: this compound can be reduced back to quinidine under specific conditions.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Further oxidized metabolites.
Reduction: Quinidine.
Substitution: Derivatives with different functional groups replacing the N-oxide group.
Scientific Research Applications
Quinidine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential biological activities, including its effects on ion channels and receptors.
Medicine: Studied for its pharmacokinetics and potential therapeutic effects, particularly in relation to its parent compound, quinidine.
Mechanism of Action
The mechanism of action of Quinidine N-oxide is not fully understood but is believed to involve interactions with ion channels and receptors similar to quinidine. This compound may exert its effects by modulating the activity of sodium and potassium channels, thereby affecting cardiac electrophysiology. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Quinidine: The parent compound, used as an antiarrhythmic agent.
Quinine: A stereoisomer of quinidine, used as an antimalarial agent.
Dihydroquinidine: Another metabolite of quinidine with similar pharmacological properties.
Uniqueness: Quinidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Unlike quinidine, this compound has different metabolic pathways and may exhibit different biological activities. Its unique structure makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1 |
InChI Key |
WVDIZKMXQMCCAA-IKJOXUIJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Origin of Product |
United States |
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